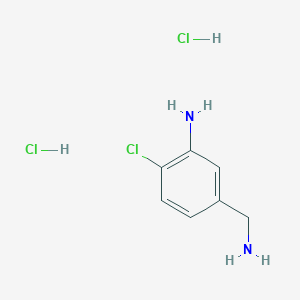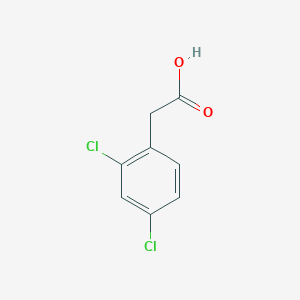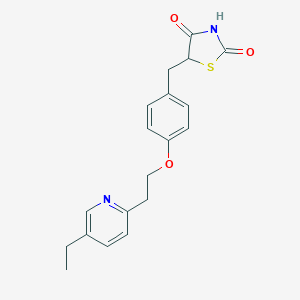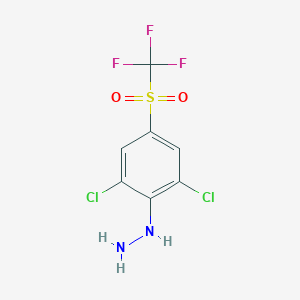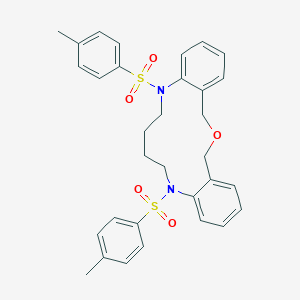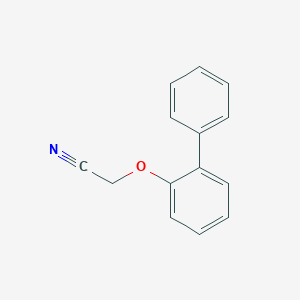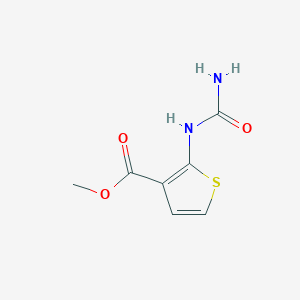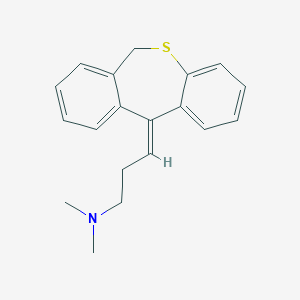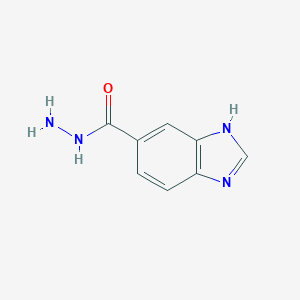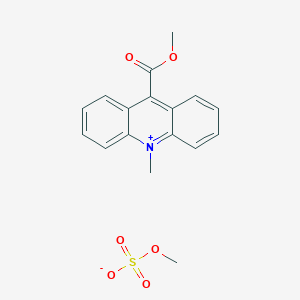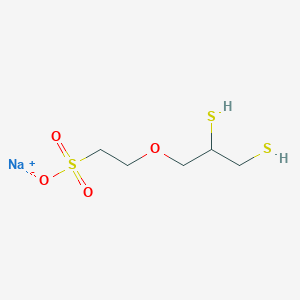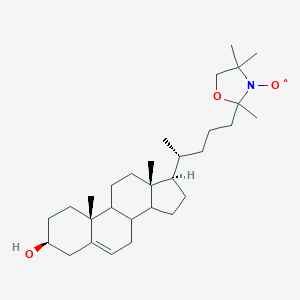![molecular formula C12H9ClO B026460 Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride CAS No. 106817-62-3](/img/structure/B26460.png)
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride, commonly known as BUPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BUPC is a highly reactive compound that belongs to the family of bicyclic compounds.
Mécanisme D'action
The mechanism of action of BUPC is still not fully understood. However, it has been reported that BUPC induces apoptosis in cancer cells by activating the caspase pathway. BUPC has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Effets Biochimiques Et Physiologiques
BUPC has been reported to have various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. BUPC has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, BUPC has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BUPC is its high reactivity, which makes it an excellent reagent for organic synthesis. Additionally, BUPC exhibits potent antitumor activity, making it a potential candidate for the development of new anticancer drugs. However, BUPC is highly reactive and can be hazardous if not handled properly. Therefore, it requires careful handling and storage.
Orientations Futures
The potential applications of BUPC in various fields make it an exciting area of research. Future studies could focus on the development of new anticancer drugs based on BUPC and the synthesis of novel organic materials using BUPC as a reagent. Additionally, further studies could investigate the mechanism of action of BUPC and its potential applications in other fields such as material science and catalysis.
Conclusion:
In conclusion, BUPC is a highly reactive compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BUPC's potent antitumor activity makes it a potential candidate for the development of new anticancer drugs, and its high reactivity makes it an excellent reagent for organic synthesis. Further studies are required to fully understand the mechanism of action of BUPC and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of BUPC involves the reaction of bicyclo[4.4.1]undeca-2,7-diene with dichloromethylene followed by oxidation with potassium permanganate. This process yields BUPC in a yield of approximately 80%.
Applications De Recherche Scientifique
BUPC has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. It has been reported that BUPC exhibits antitumor activity against various cancer cell lines, including leukemia and breast cancer. BUPC has also been used in the synthesis of novel organic materials and as a reagent in organic synthesis.
Propriétés
Numéro CAS |
106817-62-3 |
|---|---|
Nom du produit |
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride |
Formule moléculaire |
C12H9ClO |
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO/c13-12(14)11-7-3-5-9-4-1-2-6-10(11)8-9/h1-7H,8H2 |
Clé InChI |
ZNKAJOQBSSHAIX-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C1C(=CC=C2)C(=O)Cl |
SMILES canonique |
C1C2=CC=CC=C1C(=CC=C2)C(=O)Cl |
Synonymes |
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carbonyl chloride (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



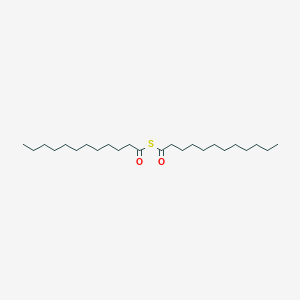
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)
